molecular formula C30H26F3NO3 B11523403 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide

4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide

Cat. No.: B11523403
M. Wt: 505.5 g/mol
InChI Key: NJIBUDQPSYIWNB-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a phenylpropan-2-yl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 4-(2-phenylpropan-2-yl)phenol with 2-bromo-5-(trifluoromethyl)benzene under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: : The phenoxy intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as recrystallization or chromatography, are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions, such as using potassium permanganate or chromium trioxide.

  • Reduction: : The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The phenylpropan-2-yl group may facilitate its penetration into cells, allowing it to reach intracellular targets and influence various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-methylphenyl}benzamide
  • 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-chlorophenyl}benzamide
  • 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-nitrophenyl}benzamide

Uniqueness

Compared to similar compounds, 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, potentially leading to unique reactivity patterns in chemical reactions.

Properties

Molecular Formula

C30H26F3NO3

Molecular Weight

505.5 g/mol

IUPAC Name

4-methoxy-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C30H26F3NO3/c1-29(2,21-7-5-4-6-8-21)22-11-16-25(17-12-22)37-27-18-13-23(30(31,32)33)19-26(27)34-28(35)20-9-14-24(36-3)15-10-20/h4-19H,1-3H3,(H,34,35)

InChI Key

NJIBUDQPSYIWNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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